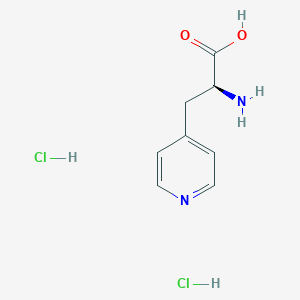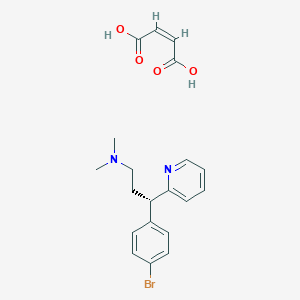
Dexbrompheniramine maleate
Vue d'ensemble
Description
Dexbrompheniramine maleate is an antihistamine agent used for the treatment of allergic conditions such as hay fever or urticaria . It is the pharmacologically active dextrorotatory isomer of brompheniramine . It reduces the effects of the natural chemical histamine in the body, which can produce symptoms of sneezing, itching, watery eyes, and runny nose .
Molecular Structure Analysis
The molecular formula of Dexbrompheniramine maleate is C16H19BrN2·C4H4O4 . The average molecular weight is 435.312 Da and the monoisotopic mass is 434.084106 Da . The SMILES string representation is provided .Applications De Recherche Scientifique
Antihistaminic and Anticholinergic Properties
Dexbrompheniramine Maleate, an alkylamine derivative, exhibits anticholinergic and sedative properties. It functions as a histamine H1-receptor antagonist, effectively competing with histamine for H1-receptor sites found in the gastrointestinal tract, blood vessels, and respiratory tract. This antagonistic action blocks the activities of endogenous histamine, leading to temporary relief from histamine-mediated symptoms of allergic reactions like bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic gastrointestinal smooth muscle contractions (Dexbrompheniramine Maleate, 2020).
Spectrophotometric Analysis in Pharmaceuticals
Dexbrompheniramine Maleate has been a subject of interest in the development of analytical methods for pharmaceuticals. Techniques like derivative spectrophotometry and ratio spectra derivative spectrophotometry have been used for the simultaneous analysis of dexbrompheniramine maleate in combination with other drugs in pharmaceutical preparations. These methods are noted for their accuracy, requiring no separation steps and achieving high recovery rates (Onur et al., 2000). Additionally, spectrophotometric methods based on partial least-squares regression, principal component regression, and artificial neural networks have been proposed for similar purposes (Palabiyik & Onur, 2008).
Role in Degradation Product Analysis
The analysis of potential degradation products of over-the-counter products containing dexbrompheniramine maleate has been a subject of research. Identifying and synthesizing these degradation products are essential for the development of analytical standards in pharmaceutical quality control (Chan et al., 2008).
Inhibition of TRPV1 Activation
Dexbrompheniramine's ability to inhibit the activation of Transient Receptor Potential Vanilloid-1 (TRPV1), an ion channel activated by tussive agents, has been investigated. This inhibition by dexbrompheniramine may provide a potential mechanism for its therapeutic effect in chronic cough, as demonstrated in various cell models and rat dorsal root ganglia neuron preparations (Sadofsky et al., 2008).
Applications in Analytical Chemistry
The development of validated analytical methods for the quantification and purity testing of dexbrompheniramine maleate has been crucial in ensuring pharmaceutical quality. Techniques like capillary zone electrophoresis have been developed for this purpose, highlighting the importance of dexbrompheniramine maleate in pharmaceutical analysis (Van Eeckhaut et al., 2002).
Safety And Hazards
Dexbrompheniramine may cause serious side effects. These include fast or uneven heart rate, mood changes, tremor, seizure (convulsions), easy bruising or bleeding, unusual weakness, feeling short of breath, or little or no urination . Common side effects may include drowsiness, dry mouth, nose, or throat, constipation, blurred vision, or feeling restless or excited (especially in children) . It is not known whether Dexbrompheniramine will harm an unborn baby or if it passes into breast milk .
Propriétés
IUPAC Name |
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-DASCVMRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047818 | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexbrompheniramine maleate | |
CAS RN |
2391-03-9 | |
| Record name | (+)-Brompheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexbrompheniramine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXBROMPHENIRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



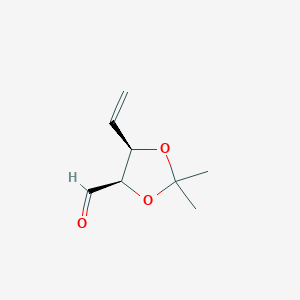
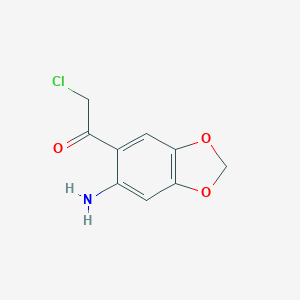
![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
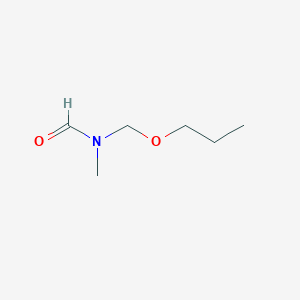
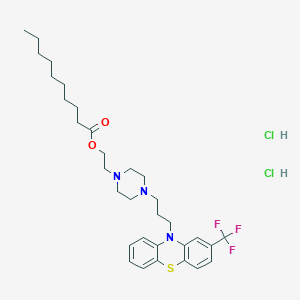
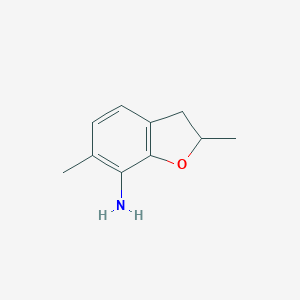
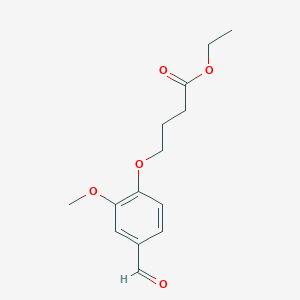
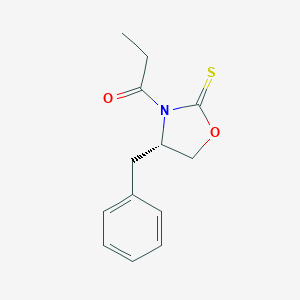
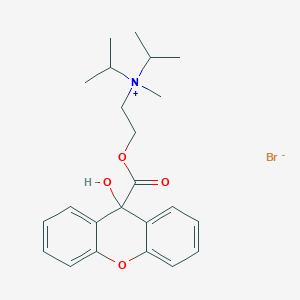
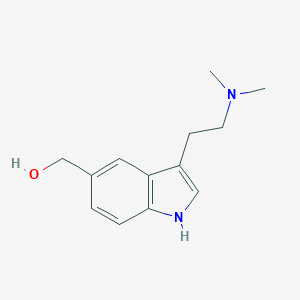
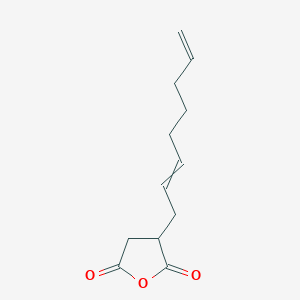
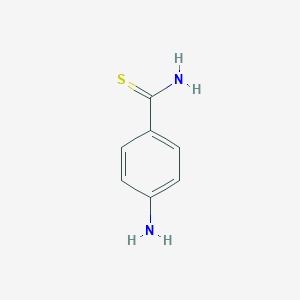
![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
